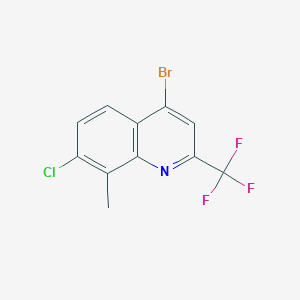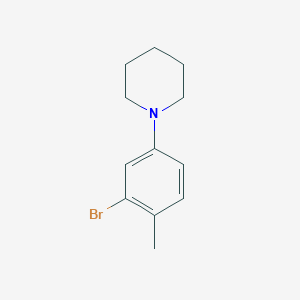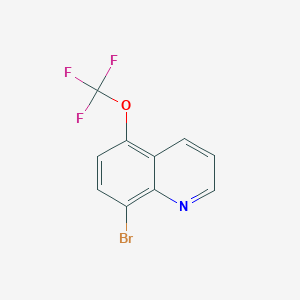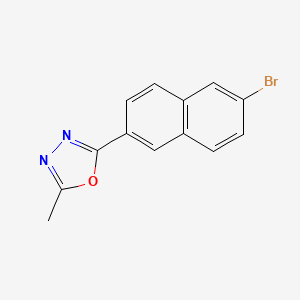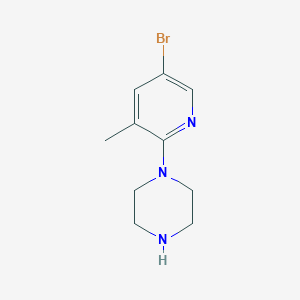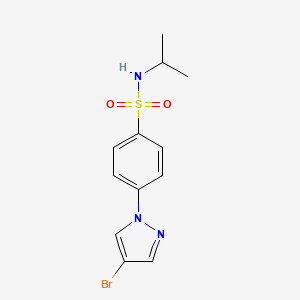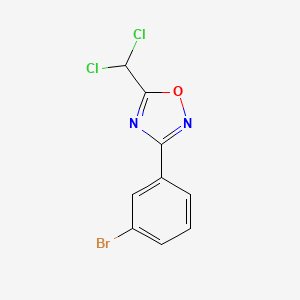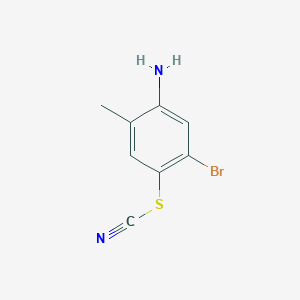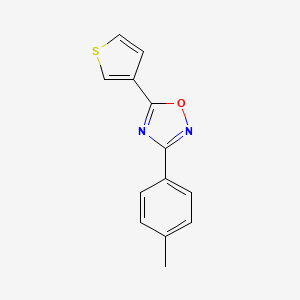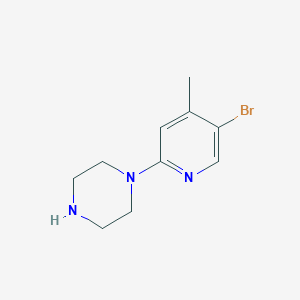
3-(3-Bromopropyl)thiophen
Übersicht
Beschreibung
3-(3-Bromopropyl)thiophene is a chemical compound with the molecular formula C7H9BrS and a molecular weight of 205.12 . It is used in laboratory chemicals and the manufacture of chemical compounds .
Synthesis Analysis
Thiophene derivatives, including 3-(3-Bromopropyl)thiophene, can be synthesized through various methods. One common method is the condensation reaction, which includes the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of 3-(3-Bromopropyl)thiophene includes a five-membered ring made up of one sulfur atom . The InChI code for this compound is provided in the source .Chemical Reactions Analysis
Thiophene-based compounds, including 3-(3-Bromopropyl)thiophene, have been studied for their oxidation reactions initiated by hydroperoxyl radicals . The reaction mechanisms and kinetics of these oxidation reactions, as well as the decomposition of related intermediates and complexes, have been explored .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(3-Bromopropyl)thiophene include a storage temperature recommendation to keep it in a dark place, sealed in dry, at room temperature . More detailed properties such as density, speed of sound, dynamic viscosity, surface tension, and static permittivity can be determined through further analysis .Wissenschaftliche Forschungsanwendungen
Umfassende Analyse der Anwendungen von 3-(3-Bromopropyl)thiophen
This compound ist eine vielseitige Verbindung mit einer Reihe von Anwendungen in der wissenschaftlichen Forschung. Im Folgenden finden Sie eine detaillierte Analyse seiner einzigartigen Anwendungen in verschiedenen Bereichen.
Organische Halbleiter: Thiophenderivate sind von entscheidender Bedeutung für die Entwicklung von organischen Halbleitern. This compound kann zur Synthese von Polymeren oder kleinen Molekülen verwendet werden, die halbleitende Eigenschaften aufweisen. Diese Materialien sind unerlässlich für die Herstellung flexibler, leichter und kostengünstiger elektronischer Geräte .
Korrosionsschutzmittel: In der Industriechemie dienen Thiophenverbindungen als effektive Korrosionsschutzmittel. Die Bromgruppe in this compound kann mit Metalloberflächen wechselwirken und eine schützende Schicht bilden, die Korrosion verhindert, was für die Verlängerung der Lebensdauer von Metallbauteilen entscheidend ist .
Organische Leuchtdioden (OLEDs): Die Verwendung der Verbindung bei der Herstellung von OLEDs ist von Bedeutung. OLEDs werden in Display- und Beleuchtungstechnologien eingesetzt, und Thiophenderivate tragen zu den Transportschichten innerhalb dieser Geräte bei, wodurch ihre Effizienz und Haltbarkeit verbessert werden .
Organische Feldeffekttransistoren (OFETs): Derivate von this compound können bei der Herstellung von OFETs verwendet werden. Diese Transistoren sind die Bausteine der organischen Elektronik, und die Eigenschaften der Verbindung tragen zur Verbesserung der Leistung von OFETs bei .
Antikrebsmittel: Thiophenderivate weisen pharmakologische Eigenschaften auf, darunter Antikrebsaktivität. Das strukturelle Grundgerüst von this compound ermöglicht die Entwicklung neuer Antikrebsmedikamente über verschiedene Synthesewege .
Entzündungshemmende Medikamente: Die Verbindung zeigt auch Potenzial bei der Herstellung von entzündungshemmenden Medikamenten. Ihr Thiophenkern kann modifiziert werden, um Medikamente zu produzieren, die Entzündungen reduzieren, was zur Behandlung einer Vielzahl von Entzündungskrankheiten nützlich ist .
Antimikrobielle Mittel: Die Forschung zeigt, dass Thiophenderivate als antimikrobielle Mittel wirken können. This compound kann ein Ausgangsmaterial für die Synthese von Verbindungen sein, die das Wachstum schädlicher Mikroorganismen hemmen können .
Zahnärztliche Anästhetika: Schließlich hat this compound Anwendungen in der Zahnmedizin als Vorläufer für Zahnärztliche Anästhetika. Es kann zur Synthese von Articain verwendet werden, einem Lokalanästhetikum, das in Europa verwendet wird, was seine Bedeutung in medizinischen Anwendungen unterstreicht .
Wirkmechanismus
Target of Action
3-(3-Bromopropyl)thiophene is a type of thiophene derivative . Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
Thiophene derivatives are generally known to interact with various biological targets due to their versatile chemical structure
Biochemical Pathways
Thiophene derivatives are known to affect a variety of biochemical pathways due to their diverse biological activities . .
Pharmacokinetics
The compound’s predicted boiling point is 2251±150 °C and its predicted density is 1450±006 g/cm3 . These properties could potentially influence its bioavailability and pharmacokinetic profile.
Result of Action
Given the known biological activities of thiophene derivatives, it can be speculated that 3-(3-bromopropyl)thiophene may have similar effects .
Action Environment
It’s worth noting that the properties of thiophene derivatives can be influenced by various factors, including temperature, ph, and the presence of other substances .
Safety and Hazards
Zukünftige Richtungen
Thiophene-based compounds, including 3-(3-Bromopropyl)thiophene, have been the subject of ongoing research due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on developing more efficient synthetic strategies for these compounds and exploring their potential applications in various fields .
Biochemische Analyse
Biochemical Properties
3-(3-Bromopropyl)thiophene plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances. The interaction between 3-(3-Bromopropyl)thiophene and cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further participate in subsequent biochemical reactions .
Cellular Effects
The effects of 3-(3-Bromopropyl)thiophene on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). The compound can induce oxidative stress in cells, leading to changes in gene expression and cellular metabolism. For instance, exposure to 3-(3-Bromopropyl)thiophene can upregulate the expression of antioxidant enzymes as a cellular response to mitigate oxidative damage .
Molecular Mechanism
At the molecular level, 3-(3-Bromopropyl)thiophene exerts its effects through binding interactions with specific biomolecules. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate access. Additionally, the compound can modulate gene expression by interacting with transcription factors and influencing their activity. These molecular interactions highlight the compound’s potential as a tool for studying enzyme inhibition and gene regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(3-Bromopropyl)thiophene can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-(3-Bromopropyl)thiophene can degrade into various byproducts, which may have different biochemical activities. Long-term exposure to the compound can lead to cumulative effects on cellular processes, including alterations in cell viability and function .
Dosage Effects in Animal Models
The effects of 3-(3-Bromopropyl)thiophene in animal models are dose-dependent. At lower doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without adverse effects. At higher doses, 3-(3-Bromopropyl)thiophene can induce toxic effects, including oxidative stress and cellular damage. These dose-dependent effects are crucial for determining the safe and effective use of the compound in research .
Metabolic Pathways
3-(3-Bromopropyl)thiophene is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can participate in further biochemical reactions. The metabolic flux of 3-(3-Bromopropyl)thiophene and its metabolites can influence cellular processes and contribute to the compound’s overall biochemical activity .
Transport and Distribution
Within cells and tissues, 3-(3-Bromopropyl)thiophene is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to particular cellular compartments, where it can exert its biochemical effects. The distribution of 3-(3-Bromopropyl)thiophene within tissues is also influenced by its lipophilicity and ability to cross cellular membranes .
Subcellular Localization
The subcellular localization of 3-(3-Bromopropyl)thiophene is determined by targeting signals and post-translational modifications. The compound can be directed to specific organelles, such as the mitochondria or endoplasmic reticulum, where it can interact with localized biomolecules. This subcellular targeting is essential for understanding the precise biochemical functions of 3-(3-Bromopropyl)thiophene and its role in cellular processes .
Eigenschaften
IUPAC Name |
3-(3-bromopropyl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrS/c8-4-1-2-7-3-5-9-6-7/h3,5-6H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQLPZIKXZBQCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
121459-86-7 | |
| Record name | 3-(3-bromopropyl)thiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



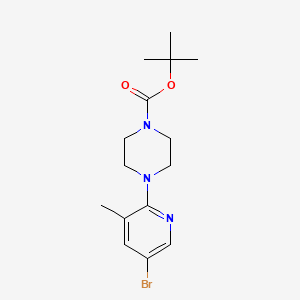
![2-(6-Bromobenzo[d][1,3]dioxol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1373267.png)
